molecular formula C13H18O4 B2512564 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde CAS No. 1537605-70-1

3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde

Cat. No. B2512564
CAS RN: 1537605-70-1
M. Wt: 238.283
InChI Key: AHLAPFIKMKIYEP-UHFFFAOYSA-N
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Description

The compound is related to 3-Hydroxy-3-methylbutyric acid , which is a useful biochemical for synthesis and proteomics research. It is used as an indicator of biotin deficiency, to increase muscle mass, and decrease muscle breakdown .


Synthesis Analysis

The synthesis of similar compounds often involves the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) . This enzyme plays a role in the biosynthesis of triterpene saponin, a class of secondary metabolites produced by a large number of plant species .


Molecular Structure Analysis

While the exact molecular structure of “3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde” was not found, a related compound, 3-Methyl-3-(3-hydroxy-3-methylbutoxy)butanol, has a molecular formula of C10H22O3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often regulated by the enzyme HMGR . Inhibition of this enzyme by certain compounds can lead to a significant reduction in the production of certain biochemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 3-Hydroxy-3-methylbutyric acid has a density of 1.1 g/mL and a boiling point of 128°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on the synthesis and characterization of benzaldehyde derivatives, including various methoxy and hydroxy substituted benzaldehydes, highlights the versatility of these compounds in synthetic chemistry. For example, the synthesis of 3-methoxy-2-hydroxybenzaldehyde derivatives and their complexation with metals demonstrates the utility of such compounds in developing new materials and catalytic systems (Takjoo et al., 2013). Similar methodologies could be applied to 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde for synthesizing novel compounds or materials.

Biological Activities

  • Phenolic compounds, closely related to the structure of 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde, have been studied for their anti-asthmatic activities. Such compounds exhibit significant effects on reducing airway resistance and inflammation, suggesting potential applications in developing treatments for respiratory conditions (Young-Woon Jang et al., 2010).

Catalytic and Material Applications

  • The encapsulation of metal complexes with ligands derived from hydroxy and methoxy benzaldehydes into zeolites demonstrates their potential as efficient and reusable catalysts for oxidation reactions. This suggests that derivatives like 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde could find applications in sustainable chemical processes and environmental remediation (M. Ghorbanloo et al., 2017).

Pharmaceutical Applications

  • The study of Schiff base ligands derived from hydroxy and methoxy benzaldehydes for their DNA binding properties indicates potential applications in drug design and pharmaceutical chemistry. The ability to selectively interact with DNA could make compounds like 3-(3-Hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde useful in developing novel therapeutic agents (Arezoo Jamshidvand et al., 2018).

Mechanism of Action

The mechanism of action for similar compounds often involves the enzyme HMGR . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a four-electron oxidoreduction that is the rate-limiting step in the synthesis of cholesterol and other isoprenoids .

Future Directions

The future directions in the study of similar compounds often involve further exploration of their biochemical roles and potential applications. For example, research is being conducted on the role of HMGR in the biosynthesis of ginsenosides, a class of triterpenes .

properties

IUPAC Name

3-(3-hydroxy-3-methylbutoxy)-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-13(2,15)6-7-17-12-8-10(9-14)4-5-11(12)16-3/h4-5,8-9,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLAPFIKMKIYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC1=C(C=CC(=C1)C=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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